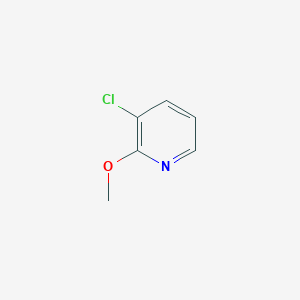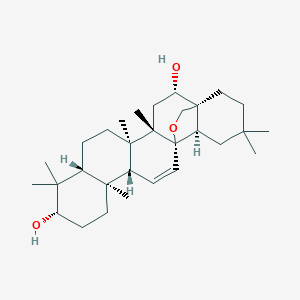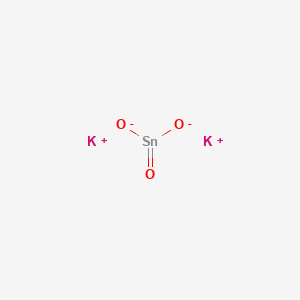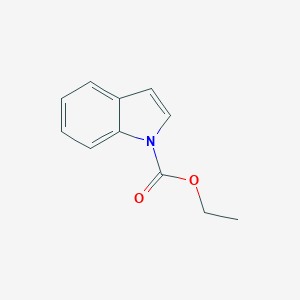
N-methyl-3-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-phenoxyaniline (NMP) is an organic compound that has been widely studied due to its unique properties and potential applications. It has been used in various scientific fields such as medicine, biochemistry, and pharmacology. NMP is a structural isomer of the more common aniline, and its structure is based on the aromatic amine group. It has a wide range of uses due to its low toxicity, high solubility, and low volatility.
Wissenschaftliche Forschungsanwendungen
Epigenetic Studies and DNA Methylation
Epigenetics, including DNA methylation, is a significant area of research that explores how environmental factors can influence gene expression without altering the DNA sequence. Studies in this field, such as those by Yong, Hsu, and Chen (2016), focus on profiling genome-wide DNA methylation to understand the complex patterns of methylation across different biological processes and diseases (Yong, Hsu, & Chen, 2016). This research area is relevant for compounds like N-methyl-3-phenoxyaniline, as understanding its epigenetic impact could provide insights into its effects on gene regulation.
Environmental Exposures and Gene Regulation
The interaction between environmental exposures and gene regulation is a critical area of study. Edwards and Myers (2007) discussed how different environmental factors, including chemicals, can alter gene expression through various gene regulatory mechanisms (Edwards & Myers, 2007). Research in this domain can help assess the potential risks and mechanisms of action of compounds like this compound on human health and disease etiology.
Plant Biotechnology and Crop Phenotyping
In plant science, compounds like this compound could be studied for their effects on plant growth and development. Yang et al. (2017) reviewed the use of unmanned aerial vehicle remote sensing for field-based crop phenotyping, a technique that could potentially assess the impact of various compounds on plant traits (Yang et al., 2017). Understanding how different substances affect plant development and stress responses can contribute to agricultural science and food security.
Pharmacological and Industrial Importance of Phenolic Compounds
Phenolic compounds, such as chlorogenic acid, have been extensively studied for their pharmacological effects and industrial applications. Research by Naveed et al. (2018) highlights the biological and pharmacological effects of chlorogenic acid, indicating the potential of phenolic compounds in various applications (Naveed et al., 2018). While this study does not specifically mention this compound, it underscores the importance of researching phenolic compounds for their diverse benefits and applications.
Safety and Hazards
N-Methyl-3-phenoxyaniline is classified as a hazardous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-methyl-3-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGXKPPJDVPEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609340 |
Source


|
| Record name | N-Methyl-3-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13024-17-4 |
Source


|
| Record name | N-Methyl-3-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)









